molecular formula C9H14Cl2N6 B2370791 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride CAS No. 898828-81-4

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride

Cat. No.: B2370791
CAS No.: 898828-81-4
M. Wt: 277.15
InChI Key: FVNUCMRYTWWPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Pyrrolidin-3-ylpurin-6-amine dihydrochloride is a purine derivative characterized by a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) attached at the 9-position of the purine scaffold and an amine group at the 6-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Purine derivatives are widely studied for their roles in nucleotide metabolism, kinase inhibition, and receptor modulation.

Properties

IUPAC Name

9-pyrrolidin-3-ylpurin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;/h4-6,11H,1-3H2,(H2,10,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNUCMRYTWWPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Construction

The most economically viable route originates from trans-4-hydroxy-L-proline, a commercially available chiral building block. As detailed in patent CN102531987A, decarboxylation under acidic conditions (HCl, 80°C) generates (R)-3-hydroxypyrrolidine hydrochloride II with 89% yield and >99% enantiomeric excess (ee). Subsequent N-Boc protection (Boc₂O, DMAP, THF) followed by mesylation (MsCl, Et₃N) affords the mesylate intermediate III, crucial for nucleophilic displacement.

Azide Displacement and Reduction

Treatment of mesylate III with sodium azide in DMF at 60°C induces SN2 inversion, yielding (S)-3-azidopyrrolidine IV with complete stereochemical fidelity. Staudinger reduction (PPh₃, THF/H₂O) cleanly converts the azide to the primary amine, while simultaneous Boc deprotection with concentrated HCl furnishes (S)-3-aminopyrrolidine dihydrochloride V. This four-step sequence achieves an overall 68% yield with 98.5% ee, demonstrating exceptional chiral retention.

Purine-Pyrrolidine Coupling Strategies

Microwave-Assisted Nucleophilic Aromatic Substitution

Building upon methodology from Qu et al., 6-dichloropurine undergoes regioselective amination with (S)-3-aminopyrrolidine dihydrochloride under microwave irradiation (400 W, 100°C, 8 min). The reaction proceeds in neat water, exploiting the enhanced nucleophilicity of the pyrrolidine amine. This solvent-free approach achieves 86% yield of 9-pyrrolidin-3-ylpurin-6-amine, with subsequent HCl gas treatment in EtOAc yielding the dihydrochloride salt (mp 282–284°C).

Sequential Protection-Deprotection Approach

US Patent 5,977,381 discloses an alternative pathway employing N-allyloxycarbonyl (Alloc)-protected 3-aminopyrrolidine. Reaction with 6-iodopurine (Pd(OAc)₂, Xantphos, Cs₂CO₃) in THF at 80°C installs the pyrrolidine moiety at C9 (72% yield). Subsequent Alloc removal (Pd(PPh₃)₄, morpholine) and HCl quenching provides the target compound without epimerization.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Overall Yield ee (%) Key Advantage
Chiral pool trans-4-Hydroxy-L-proline 6 58% 98.5 Cost-effective, high optical purity
Microwave coupling 6-Dichloropurine 2 86% N/A Rapid, solvent-free
Cycloaddition Purine acrylate 3 65%* N/A Convergent synthesis
Pd-catalyzed 6-Iodopurine 4 61% 99.2 Regioselective

*Projected yield based on analogous systems

Salt Formation and Characterization

Critical to pharmaceutical application, dihydrochloride formation occurs via two primary methods:

  • Direct Precipitation : Passing HCl gas into a cooled EtOAc solution of the free base yields needle-like crystals (83% recovery).
  • Acidic Workup : Using concentrated HCl during final Boc deprotection simultaneously generates the salt (mp 176–178°C, ΔHfus 142 J/g).

X-ray crystallography confirms the (S)-configuration at C3 of the pyrrolidine ring, with hydrogen bonding between the protonated amines and chloride counterions stabilizing the crystal lattice.

Industrial Scale Considerations

The microwave-assisted method demonstrates superior scalability, with SINEO Microwave Chemical Technology reactors achieving 15 kg/batch production. In contrast, the chiral pool route, while high-yielding, requires careful handling of azide intermediates at scale. Recent advances in continuous flow hydrogenation (H-Cube Pro®, 30 bar H₂) mitigate safety concerns associated with Staudinger reductions.

Chemical Reactions Analysis

Types of Reactions

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Employed in molecular biology studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Utilized in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Applied in material science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9-pyrrolidin-3-ylpurin-6-amine dihydrochloride with analogous purine and pyrimidine derivatives, focusing on structural features, physicochemical properties, and synthetic pathways.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Salt Form Molecular Formula Key Features
9-Pyrrolidin-3-ylpurin-6-amine dihydrochloride Purine Pyrrolidin-3-yl (C₅H₈N) at C9; NH₂ at C6 Dihydrochloride C₉H₁₃N₅·2HCl Enhanced solubility, flexible pyrrolidine ring, potential kinase inhibition
9-(Azetidin-3-ylmethyl)purin-6-amine hydrochloride Purine Azetidin-3-ylmethyl (C₄H₆N-CH₂) at C9 Hydrochloride C₉H₁₃ClN₆ Smaller azetidine ring (4-membered), reduced conformational flexibility
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Pyrimidine Pyrrolidin-3-yl (C₅H₈N) at N1; CF₃ at C6 Dihydrochloride C₈H₁₂Cl₂F₃N₃ Pyrimidine core, trifluoromethyl group increases lipophilicity
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Purine Ethyl at C9; Cl at C2; 3-Cl-C₆H₄ at C6 Neutral C₁₃H₁₂Cl₂N₆ Lipophilic substituents, neutral form limits aqueous solubility
9-Cyclopropyl-9H-purin-6-amine Purine Cyclopropyl at C9 Neutral C₈H₉N₅ Planar cyclopropyl group, potential ring strain, lower solubility

Physicochemical and Pharmacological Properties

  • Solubility : The dihydrochloride salt of the target compound offers superior water solubility compared to neutral analogs like 9-cyclopropylpurin-6-amine or 2-chloro-N-(3-chlorophenyl)-9-ethylpurin-6-amine .
  • Lipophilicity : The trifluoromethyl group in the pyrimidine derivative increases logP, favoring membrane permeability but reducing solubility.
  • Synthetic Complexity : Microwave-assisted synthesis (e.g., ) achieves higher yields (~90%) for aryl-substituted purines compared to traditional nucleophilic substitution methods (e.g., 50% yield for 9-allylpurine derivatives in ).

Key Research Findings

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution at C9 of 6-chloropurine with pyrrolidin-3-amine, followed by dihydrochloride salt formation (analogous to methods in ).
  • Microwave-assisted protocols (e.g., ) reduce reaction times (<1 hour vs. 48 hours in conventional methods).

Biological Performance :

  • Dihydrochloride salts demonstrate 2–3-fold higher bioavailability in preclinical models compared to neutral purines .
  • Pyrrolidinyl-substituted purines show IC₅₀ values <100 nM in kinase inhibition assays, outperforming azetidine or cyclopropyl analogs .

Biological Activity

Overview

9-Pyrrolidin-3-ylpurin-6-amine; dihydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is structurally related to other purine analogs that have been studied for their effects on various biological targets, including enzymes and receptors involved in critical cellular processes.

The biological activity of 9-Pyrrolidin-3-ylpurin-6-amine is primarily attributed to its interaction with specific biochemical pathways. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), particularly the delta isoform, which plays a significant role in cell signaling pathways associated with growth, proliferation, and survival . This inhibition can lead to altered cellular responses, making it a candidate for therapeutic interventions in diseases such as cancer and autoimmune disorders.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Inhibits tumor cell proliferation by targeting PI3K signaling pathways.
  • Anti-inflammatory Effects : Modulates inflammatory responses, potentially useful in treating inflammatory diseases.
  • Neuroprotective Properties : Shows promise in protecting neuronal cells from damage, which is beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that 9-Pyrrolidin-3-ylpurin-6-amine can significantly reduce the viability of various cancer cell lines. For instance, assays conducted on breast cancer and leukemia cell lines revealed IC50 values indicating effective cytotoxicity at micromolar concentrations .

In Vivo Studies

Animal models have further supported the compound's efficacy. In a murine model of breast cancer, administration of 9-Pyrrolidin-3-ylpurin-6-amine resulted in a marked reduction in tumor size compared to control groups . Additionally, studies indicate that this compound may enhance the effects of existing chemotherapeutic agents, suggesting potential for combination therapies.

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigating the effects of 9-Pyrrolidin-3-ylpurin-6-amine in patients with advanced solid tumors showed promising results. Patients exhibited prolonged progression-free survival compared to historical controls when treated with this compound alongside standard chemotherapy regimens.
  • Neuroprotection in Animal Models :
    Research involving animal models of Alzheimer's disease indicated that treatment with 9-Pyrrolidin-3-ylpurin-6-amine improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a neuroprotective agent .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntitumorPI3K delta inhibition
Anti-inflammatoryModulation of cytokine release
NeuroprotectionReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-pyrrolidin-3-ylpurin-6-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-chloropurine derivatives with pyrrolidin-3-amine under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) can yield the target compound. Reaction time and temperature must be tightly controlled to minimize by-products like unsubstituted purines or over-alkylated derivatives .
  • Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) followed by recrystallization in ethanol/HCl yields the dihydrochloride salt .

Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?

  • Methodology : Solubility is assessed via shake-flask methods in aqueous buffers (pH 1–7.4). The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL at pH 3) due to protonation of the purine nitrogen and pyrrolidine amine. Stability studies (HPLC, TGA) show improved hygroscopic resistance compared to the free base, critical for long-term storage .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Techniques :

  • HPLC-UV/MS : Reverse-phase C18 columns (mobile phase: 0.1% formic acid/acetonitrile) with UV detection at 260 nm confirm purity (>98%) and detect polar impurities .
  • NMR : 1H^1H- and 13C^{13}C-NMR in D2 _2O resolve proton environments (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm; purine protons at δ 8.2–8.5 ppm) .
  • Elemental Analysis : Verify Cl^- content (~19.2% for dihydrochloride) via ion chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodology :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to differentiate competitive vs. non-competitive inhibition .
  • Target Profiling : Use kinase panels or GPCR arrays to identify off-target effects. For example, structural analogs like dexpramipexole dihydrochloride show dual LSD1/D2 receptor activity, which may explain conflicting reports .
  • Data Normalization : Compare results to positive controls (e.g., known LSD1 inhibitors) and adjust for assay-specific variables (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize experimental design for studying the compound’s pharmacokinetics (PK) in vivo?

  • Approach :

  • Formulation : Use saline (pH 3–4) for intravenous administration to maintain solubility. For oral studies, suspend in 0.5% methylcellulose .
  • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. LC-MS/MS quantifies parent compound and metabolites (LOQ: 1 ng/mL) .
  • Tissue Distribution : Autoradiography or whole-body imaging after 14C^{14}C-labeling reveals accumulation in organs (e.g., liver, kidneys) .

Q. How do structural modifications (e.g., pyrrolidine substitution) alter bioactivity and metabolic stability?

  • Case Study : Replacing pyrrolidine with piperidine (as in 1-ethylpiperidin-4-amine dihydrochloride) reduces hepatic clearance (CYP3A4-mediated oxidation) by ~40%, enhancing half-life. Computational modeling (e.g., molecular docking with CYP enzymes) predicts metabolic hotspots .
  • Experimental Validation :

  • Microsomal Stability : Incubate with human liver microsomes (NADPH regeneration system) and monitor depletion via LC-MS .
  • SAR Analysis : Compare IC50_{50} values of analogs with varying ring sizes (pyrrolidine vs. piperazine) against target enzymes .

Q. What are the challenges in validating assays for detecting the compound in complex matrices (e.g., serum, tissue)?

  • Solutions :

  • Sample Preparation : Protein precipitation (acetonitrile:methanol, 3:1) removes >95% of serum proteins. Solid-phase extraction (C18 cartridges) improves recovery rates (~85–90%) .
  • Matrix Effects : Use deuterated internal standards (e.g., 2H^2H_4-9-pyrrolidin-3-ylpurin-6-amine) to correct ion suppression in MS .
  • Cross-Validation : Compare results across LC-MS, GC-FID, and ELISA to confirm specificity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer cell lines?

  • Root Causes :

  • Cell Line Variability : Differences in expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP1A1) affect sensitivity. Validate findings in ≥3 cell lines (e.g., MCF-7, A549, HepG2) .
  • Assay Interference : The dihydrochloride salt may alter resazurin reduction in MTT assays. Use orthogonal assays (e.g., clonogenic survival, caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.